Product packaging for Calciumphosphinat(Cat. No.:CAS No. 7789-79-9)

Calciumphosphinat

Cat. No.: B3029770
CAS No.: 7789-79-9
M. Wt: 168.04 g/mol
InChI Key: LITFOGPYONJRNO-UHFFFAOYSA-N
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Description

Contextualization within Inorganic Phosphinate Chemistry Research

Inorganic phosphinates, or hypophosphites, represent a class of phosphorus compounds based on the hypophosphorous acid structure. Calcium phosphinate is a prominent example, serving as a readily available and versatile source of hypophosphite ions wikipedia.org. The field of metal phosphinate chemistry, in general, is an active area of research, with studies exploring their potential in catalysis, ion exchange, and the development of novel nanostructures credenceresearch.com. Calcium phosphinate's stability, solubility, and reducing properties place it as a key compound for investigation within this domain, contributing to the development of new inorganic-organic hybrid materials and chemical processes researchgate.netmdpi.com.

Academic Significance of Calciumphosphinat Investigations

The academic significance of calcium phosphinate research stems from its diverse applicability and the fundamental chemical insights it offers. Investigations span several key areas:

Biomaterials and Biomedical Applications : Calcium phosphinate's chemical similarity to biological apatite has made it a subject of interest for bone regeneration research. Studies explore its use in bone grafts, implant coatings, and tissue engineering scaffolds due to its osteoconductive and osteoinductive properties researchgate.netglobenewswire.com.

Synthesis and Material Science : Research focuses on developing efficient and controlled synthesis methods for calcium phosphinate, aiming for specific particle sizes, morphologies, and purities for advanced material applications, including bioceramics and luminescent materials researchgate.netontosight.ai.

Chemical Reactivity and Synthesis : Its role as a mild reducing agent is widely studied, particularly in organic synthesis for reactions such as radical deiodination, enabling the preparation of complex molecules wikipedia.orgrsc.orgdntb.gov.ua. It also finds application as a component in nickel plating baths ontosight.aichemicalbook.comgoogle.com.

Flame Retardancy : Calcium phosphinate is investigated for its efficacy as a flame retardant additive in polymers and textiles, driven by safety regulations and the demand for improved material performance researchgate.netarchivemarketresearch.comtandfonline.com.

Overview of Current Research Trajectories in this compound Science

Current research trajectories for calcium phosphinate are characterized by a drive towards greener synthesis methods, enhanced control over material properties, and the exploration of novel applications. There is a growing emphasis on developing sustainable production processes coherentmarketinsights.com. In the biomedical field, research is moving towards creating advanced calcium phosphate-based composites and investigating their interaction with biological systems at a molecular level researchgate.netglobenewswire.com. Furthermore, its utility as a reducing agent is being revisited for more complex chemical transformations and as a component in advanced catalytic systems uoc.gr. The development of high-purity grades for specialized applications, such as in electronics and advanced pharmaceuticals, also represents a significant research focus credenceresearch.comamericanelements.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH2O4P2+2 B3029770 Calciumphosphinat CAS No. 7789-79-9

Properties

CAS No.

7789-79-9

Molecular Formula

CaH2O4P2+2

Molecular Weight

168.04 g/mol

IUPAC Name

calcium;phosphenous acid

InChI

InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;

InChI Key

LITFOGPYONJRNO-UHFFFAOYSA-N

SMILES

[O-]P=O.[O-]P=O.[Ca+2]

Canonical SMILES

OP=O.OP=O.[Ca+2]

Origin of Product

United States

Research Findings and Synthesis Parameters

Solution-Phase Synthesis Strategies for Calciumphosphinat

Solution-phase syntheses typically involve reactions in liquid media, allowing for control over reaction kinetics and product precipitation.

Controlled Precipitation Techniques for this compound Formation

Controlled precipitation is a widely employed wet chemical method for synthesizing calcium hypophosphite. This approach generally involves the reaction of a soluble calcium salt with a soluble hypophosphite salt, leading to the formation of sparingly soluble calcium hypophosphite precipitate. A common route utilizes the reaction between sodium hypophosphite and calcium chloride in an aqueous solution patsnap.comresearchgate.netsciencemadness.org.

The reaction can be optimized by carefully controlling parameters such as reactant concentration, temperature, and reaction time. For instance, one study found that reacting sodium hypophosphite with calcium chloride at a concentration of 2.0 mol/L and a temperature of 40°C for 100 minutes yielded a high product yield (96.15%) with minimal particle size (approximately 0.563 μm) researchgate.net. Another method involves dissolving sodium hypophosphite and calcium nitrate (B79036) in water and allowing them to react, with optimized conditions suggesting a controlled addition of a 50-80 wt% sodium hypophosphite solution and a 60-75 wt% calcium nitrate solution into a reaction crystallizer, maintaining an average residence time of 1-5 hours at 30-90°C patsnap.com. The purity of the resulting calcium hypophosphite can reach over 99.0% after subsequent centrifugal separation, washing, and drying steps patsnap.com. A potential drawback of using sodium hypophosphite and calcium chloride is the limited solubility of the byproduct, sodium chloride, which can affect the purity of the final calcium hypophosphite if not completely separated researchgate.net.

Table 1: Key Parameters for Calcium Hypophosphite Precipitation Synthesis

ReactantsSolventTemperature (°C)Concentration (mol/L)Time (min)Yield (%)Particle Size (μm)Notes
Sodium Hypophosphite, Calcium ChlorideWater402.010096.15~0.563High purity, rod-like structure researchgate.net
Sodium Hypophosphite, Calcium NitrateWater30-90N/A60-240>99.0%N/AContinuous process, purity >99.0% after processing patsnap.com
Sodium Hypophosphite, Calcium ChlorideMethanolN/AN/AN/AN/AN/APrecipitate is impure calcium hypophosphite, requires washing sciencemadness.org

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods utilize solvents under elevated temperatures and pressures to synthesize materials. These techniques can offer enhanced control over crystallinity, particle size, and morphology. While specific detailed research findings on hydrothermal or solvothermal synthesis of calcium hypophosphite (Ca(H₂PO₂)₂) are less prominent in the provided search results compared to precipitation methods, solvothermal synthesis is listed as a general method for preparing calcium phosphinate compounds . These methods typically involve reacting calcium precursors with phosphinate sources in sealed vessels, allowing reactions to occur above the solvent's boiling point, which can lead to the formation of well-defined crystalline structures .

Solid-State Synthesis Approaches for this compound

Solid-state synthesis involves reactions between solid reactants, often at elevated temperatures, without the use of a solvent. While solid-state reactions are a common route for many inorganic compounds, including various calcium phosphates nih.gov, their application specifically for calcium hypophosphite synthesis is not extensively detailed in the provided search snippets. Generally, solid-state routes for similar compounds involve grinding and heating precursor powders. However, the specific conditions and feasibility for calcium hypophosphite are not elaborated upon in the retrieved information.

Advanced Synthetic Techniques for this compound

Advanced techniques aim to improve synthesis efficiency, reduce reaction times, and achieve better control over product properties.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis is an accelerated method that uses microwave irradiation to drive chemical reactions. This technique can significantly reduce reaction times and potentially improve yields and product homogeneity. It is listed as one of the methods for synthesizing calcium phosphinate compounds, involving the rapid heating of reactants, such as calcium and phosphinate ions, to promote their reaction . The precise parameters for microwave-assisted synthesis of calcium hypophosphite, such as specific power levels, irradiation times, and solvent systems, would be dependent on the particular reaction setup and precursors used.

Sonochemical Synthesis of this compound

Sonochemical synthesis employs ultrasonic waves to enhance reaction kinetics and modify material properties. The application of ultrasound can lead to cavitation effects, generating localized high temperatures and pressures that promote chemical transformations. This method is also recognized as a technique for synthesizing calcium phosphinate, where ultrasonic waves are used to boost the reaction rate between calcium and phosphinate ions . Similar to microwave-assisted synthesis, specific experimental protocols for calcium hypophosphite via sonochemistry would require detailed investigation into ultrasonic frequency, power, reaction time, and solvent conditions.

Compound Names Mentioned:

English NameChemical FormulaCAS Number
Calcium hypophosphiteCa(H₂PO₂)₂7789-79-9
Sodium hypophosphiteNaH₂PO₂7681-53-0
Calcium chlorideCaCl₂10043-52-4
Calcium nitrateCa(NO₃)₂10124-37-5
Sodium chlorideNaCl7647-14-5
Calcium phosphate (B84403)Ca₃(PO₄)₂7758-23-8
Calcium phosphonate (B1237965)VariesN/A
Calcium bisphosphonateVariesN/A
Calcium polyacrylateVariesN/A
Hypophosphorous acidH₃PO₂6381-14-2
Phosphorous acidH₃PO₃919-41-5
Phosphorus trichloridePCl₃7719-12-2
Calcium hydroxideCa(OH)₂7779-18-0
Tetrabutylammonium phosphate(C₄H₉)₄PO₄3115-50-6
Calcium oleateC₃₆H₆₆CaO₄139-43-5
1,4-bis(phosphomethyl) piperazineC₆H₁₄N₂O₆P₂79877-91-7
Sodium polyacrylate(C₃H₃NaO₂)n9003-04-7
Calcium nitrateCa(NO₃)₂10124-37-5
Calcium phosphite (B83602)CaHPO₃7789-75-5
Copper(II) SulphateCuSO₄7758-99-8
Copper HypophosphiteCu(H₂PO₂)₂13531-51-6
Sodium NitrateNaNO₃7631-99-4

Optimization Data Summary

The following table summarizes key findings from optimization studies, particularly focusing on the sodium hypophosphite and calcium chloride reaction, which provides more detailed quantitative data on parameter optimization.

Table 1: Optimized Reaction Parameters for Calcium Hypophosphite Synthesis (NaH₂PO₂ + CaCl₂ Route)

ParameterOptimal Value/RangeResulting YieldParticle Size (approx.)Reference
CaCl₂ Concentration2.0 mol/LUp to 96.15%~0.563 μm researchgate.net
Temperature40°CUp to 96.15%~0.563 μm researchgate.net
Reaction Time100 minutesUp to 96.15%~0.563 μm researchgate.net
Temperature (Alternative)70°CNot specifiedNot specified procurementresource.com
Reaction Time (Alternative)90 minutesNot specifiedNot specified procurementresource.com
Drying Temperature60-80°C>99.0% PurityNot specified hongjiachem.cn
Drying Time20-25 minutes>99.0% PurityNot specified hongjiachem.cn

Note: Yields and particle sizes are reported for specific combined optimal conditions as indicated in the source.

Other Optimization Considerations

Beyond the core reaction parameters, process optimization also involves ensuring the purity of raw materials, precise control of reaction conditions (temperature, pressure, concentration), regular equipment inspection, and efficient waste gas treatment to minimize environmental impact hongjiachem.cn. The choice of synthesis method itself can also be optimized based on the desired final product characteristics, such as particle size and purity, for specific applications .

Compound Names Table

Common NameChemical Formula
This compoundCa(H₂PO₂)₂
Calcium HypophosphiteCa(H₂PO₂)₂
Calcium PhosphinateCa(H₂PO₂)₂
Calcium PhosphiteCaHPO₃
Sodium HypophosphiteNaH₂PO₂
Calcium ChlorideCaCl₂
Yellow PhosphorusP₄
Lime MilkCa(OH)₂ suspension
Calcium HydroxideCa(OH)₂
Sodium ChlorideNaCl
Phosphine (B1218219)PH₃
Phosphorus AcidH₃PO₃
Paraformaldehyde(CH₂O)n
Sodium Polyacrylate(C₃H₃NaO₂)n
1,4-bis(phosphomethyl) piperazineC₅H₁₄N₂P₂O₆
Phosphorous AcidH₃PO₃
Phosphorus TrichloridePCl₃
Methane Sulfonic AcidCH₃SO₃H
Sodium Hypophosphite MonohydrateNaH₂PO₂·H₂O
Nickel Acetate TetrahydrateNi(CH₃COO)₂·4H₂O
Sodium HydroxideNaOH

Structural Elucidation and Crystallographic Characterization of Calciumphosphinat

Single-Crystal X-ray Diffraction Studies of Calcium Phosphinate

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms within a crystal lattice. While direct SCXRD data for pure calcium phosphinate (Ca(H₂PO₂)₂) is not extensively detailed in the provided search results, related compounds offer insights into the general structural motifs of calcium hypophosphites. For instance, the crystal structure of a double salt, CaNa(H₂PO₂)₃, has been determined and belongs to the cubic system with the space group P2₁3, Z = 4, and a lattice parameter of 9.721 Å chemicalbook.com. This structure features octahedral coordination around calcium and sodium atoms, with hypophosphite ions bridging these metal centers. This arrangement is considered typical for hypophosphorous acid salts chemicalbook.com. Another study on calcium phenylphosphonate, Ca(HO₃PC₆H₅)₂, revealed it crystallizes in the monoclinic system with space group C2/c, exhibiting lattice parameters a = 31.267(3) Å, b = 5.6185(6) Å, c = 7.7202(8) Å, and β = 101.924(2)° sc.eduresearchgate.net. This compound forms a layered structure with CaO₈ polyhedra researchgate.net. These examples highlight the diverse structural possibilities for calcium phosphinate derivatives, often involving polymeric or layered arrangements dictated by the coordination preferences of calcium ions and the chelating nature of phosphinate ligands.

Powder X-ray Diffraction (PXRD) Analysis of Calcium Phosphinate Phases

Powder X-ray Diffraction (PXRD) is crucial for identifying crystalline phases and characterizing bulk materials. While specific PXRD patterns for pure calcium phosphinate are not detailed, PXRD is a standard method for analyzing calcium phosphate (B84403) phases, which often share analytical methodologies nih.gov. Studies on calcium hypophosphite synthesis have utilized X-ray diffraction (XRD) to characterize the resulting particles, confirming their purity and structure researchgate.netatlantis-press.com. For example, the experimental results from one synthesis indicated that the calcium hypophosphate obtained had a high purity and a rod-like structure researchgate.netatlantis-press.com. PXRD is also employed to identify phase compositions and changes, as seen in studies of electrochemically deposited calcium phosphates, where characteristic peaks are used to distinguish between phases like hydroxyapatite (B223615) (HAp) and monetite researchgate.net. The Rietveld refinement method, often used in conjunction with PXRD, allows for detailed structural analysis, including the determination of lattice parameters, crystallite size, and phase quantification nih.govrero.ch.

Electron Microscopy Investigations of Calcium Phosphinate Morphology and Microstructure

Electron microscopy, particularly Scanning Electron Microscopy (SEM), provides high-resolution images of the surface morphology and microstructure of calcium phosphinate. Studies on synthesized calcium hypophosphite have shown that the particles can exhibit rod-like structures with oval-shaped ends researchgate.netatlantis-press.com. These particles are described as being smaller, approximately circular, with smooth surfaces, and lacking holes or cracks, indicating a degree of regularity in their shape researchgate.netatlantis-press.com. SEM is also used to analyze the elemental composition of these materials through Energy-Dispersive X-ray Spectroscopy (EDS), confirming the presence of calcium, phosphorus, and oxygen researchgate.netresearchgate.net. Transmission Electron Microscopy (TEM) has been used to examine the interface between calcium phosphate ceramics and bone tissue, observing amorphous substances or needle-like microcrystals on the surfaces of ceramics nih.gov. While not directly on calcium phosphinate, these techniques are standard for characterizing the physical form and microstructural details of related calcium-containing phosphonate (B1237965) and phosphate materials.

Crystallographic Database Analysis of Related Calcium Phosphinate Structures

Crystallographic databases, such as the Cambridge Structural Database (CSD), serve as repositories for experimentally determined crystal structures. Analysis of these databases reveals numerous calcium phosphonate and phosphinate compounds, providing a broader context for understanding the structural diversity within this chemical family. For example, studies have reported on calcium salts of amino-tris-(methylene phosphonate) (Ca-AMP) and calcium phenylphosphonate, detailing their crystal structures, space groups, and unit cell parameters sc.eduresearchgate.netresearchgate.netscispace.comtandfonline.com. These analyses highlight common structural features, such as polymeric networks formed by calcium ions coordinated to phosphonate or phosphinate ligands, often incorporating water molecules. The geometry of the hypophosphite anion itself in various metal salts is generally found to be close to idealized forms, with specific O-P-O and H-P-H angles scispace.com. Database analysis is instrumental in identifying trends in coordination, bonding, and packing arrangements that influence the bulk properties of these materials.

Compound Name Table:

English NameChemical FormulaOther Names/Synonyms
Calcium phosphinateCa(H₂PO₂)₂Calcium hypophosphite
Calcium phenylphosphonateCa(HO₃PC₆H₅)₂-
Calcium hypophosphiteCa(H₂PO₂)₂Calcium phosphinate
Calcium-amino-tris-(methylene phosphonate)Ca-AMP-
Calcium orthophosphatesVarious-
Hydroxyapatite (HAp)Ca₁₀(PO₄)₆(OH)₂-
MonetiteCaHPO₄-

Advanced Spectroscopic Investigations of Calciumphosphinat

Vibrational Spectroscopy of Calciumphosphinat

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are powerful tools for identifying functional groups and analyzing the molecular structure of compounds by detecting the absorption or scattering of infrared light corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy has been employed to study this compound, particularly in the context of its thermal decomposition and its role as a flame retardant. Analysis of the FT-IR spectra of this compound and its decomposition products reveals characteristic absorption bands associated with its constituent atoms and bonds.

Key vibrational modes identified in the FT-IR spectra of this compound and related materials include:

A band at approximately 3430 cm⁻¹ attributed to the stretching vibration of absorbed water molecules. researchgate.net

Peaks around 2380 cm⁻¹ corresponding to the stretching vibration of the P–H bond, a characteristic feature of the hypophosphite anion. researchgate.net

A band at approximately 814 cm⁻¹ associated with the rocking mode of the PH₂ group. researchgate.net

A peak around 467 cm⁻¹ assigned to Ca–O bond stretching modes, indicating the presence of calcium-oxygen interactions. researchgate.net

Other bands, such as those between 1000-1300 cm⁻¹, can be attributed to stretching vibrations of P=O, P–O, and P–O–P bonds, as well as phosphate-carbon complexes, indicative of the hypophosphite anion's structure and its behavior during thermal events. researchgate.net

The specific positions and intensities of these bands can be influenced by the sample's preparation, crystalline form, and the presence of other species, such as in composite materials. researchgate.net Studies on related phosphonate (B1237965) compounds have also shown characteristic shifts in phosphonate group vibrations upon coordination to metal ions, providing further context for interpreting the spectra of this compound. impactfactor.org

Table 4.1.1: Key FT-IR Absorption Bands of this compound and Related Vibrations

Wavenumber (cm⁻¹)AssignmentReference
3430O-H stretching (absorbed water) researchgate.net
2380P–H stretching researchgate.net
814PH₂ rocking mode researchgate.net
467Ca–O stretching researchgate.net
1180-1000P=O, P-O, P-O-P stretching, PO₂/PO₃ stretching researchgate.net
1270P=O stretching researchgate.net
575Ca–O stretching researchgate.net

Raman Spectroscopy of this compound

Raman spectroscopy complements FT-IR by detecting vibrational modes that are Raman-active. While specific detailed Raman spectra for this compound are less extensively documented in the reviewed literature compared to FT-IR, studies on related calcium phosphates and hypophosphite anions provide context. The hypophosphite anion ([H₂PO₂]⁻) is theoretically predicted to exhibit numerous Raman-active vibrational modes. uoc.gr

Raman spectroscopy of calcium phosphates, in general, is characterized by strong bands associated with the phosphate (B84403) group (PO₄³⁻), particularly the symmetric stretching mode (ν₁) near 960 cm⁻¹. nih.govmdpi.com Other phosphate vibrational bands are observed around 1075 cm⁻¹ (ν₃), 590 cm⁻¹ (ν₄), and 435 cm⁻¹ (ν₂). nih.gov Minerals containing acidic phosphate groups show additional modes. nih.gov The presence of fluorescence can sometimes complicate Raman spectral analysis, particularly in biological or complex matrices. capes.gov.br

While direct Raman spectral assignments for this compound are limited, the technique is capable of distinguishing between different calcium phosphate mineral phases based on the positions and shapes of these bands. nih.gov Further research specifically detailing the Raman spectroscopic signatures of this compound would be beneficial for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy, particularly ³¹P NMR, is highly effective for characterizing phosphorus-containing compounds like this compound, providing detailed information about the electronic environment of the phosphorus nucleus.

Solid-State Nuclear Magnetic Resonance Spectroscopy for this compound

Solid-state NMR is crucial for studying crystalline materials, providing insights into their structure and dynamics without the need for dissolution. While detailed solid-state NMR studies specifically on this compound were not extensively found in the reviewed literature, solid-state NMR is a well-established technique for characterizing calcium phosphates and phosphonates. researchgate.netnih.govresearchgate.netnih.govacs.orgnih.govcopernicus.org These studies often involve techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) to enhance spectral resolution and sensitivity. researchgate.netacs.org For calcium phosphonates, solid-state NMR has been used to analyze P-31, C-13, Ca-43, and H-1 nuclei, correlating spectral parameters with structural features. researchgate.netnih.govrsc.org The low natural abundance and sensitivity of the ⁴³Ca nucleus make its NMR study challenging, often requiring isotopic enrichment or specialized techniques. researchgate.netrsc.org

Solution-State Nuclear Magnetic Resonance Spectroscopy for this compound

Solution-state NMR, particularly ³¹P NMR, has provided key information regarding the hypophosphite anion in various chemical environments. The ³¹P NMR spectrum of a polymeric calcium phosphinate in solution showed a single peak at δ 29.1 ppm, indicating that the polymeric structure was not retained in solution. mdpi.com

Studies investigating the behavior of phosphonates in the presence of Ca²⁺ ions have utilized ³¹P, ¹H, and ¹³C NMR to monitor chemical shifts and coupling constants, enabling the determination of protonation and complex formation constants. uoc.grmdpi.com These studies suggest that at pH > 3, only phosphonate groups coordinate with Ca²⁺, while at higher pH (> 6-7), phosphonate, hydroxyl, and amine functionalities may also participate in coordination. mdpi.com

Furthermore, ³¹P NMR analysis of reaction mixtures has been used to identify and quantify different phosphorus species. For instance, ³¹P NMR in D₂O has shown characteristic signals for hypophosphite at δ 11.98 ppm, phosphite (B83602) at δ 4.52 ppm, and phosphate at δ -0.414 ppm, providing a method for distinguishing these species.

Table 4.2.2: Key ³¹P NMR Chemical Shifts for Hypophosphite and Related Species

NucleusChemical Shift (δ, ppm)Assignment/ContextReference
³¹P29.1Polymeric calcium phosphinate in solution mdpi.com
³¹P11.98Hypophosphite anion in D₂O
³¹P4.52Phosphite anion in D₂O
³¹P-0.414Phosphate anion in D₂O

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy is used to study electronic transitions within molecules, typically involving π electrons or non-bonding electrons. While UV-Vis spectroscopy is a standard analytical technique, specific UV-Vis spectral data for this compound itself were not readily found in the reviewed literature.

Studies have utilized UV-Vis spectroscopy in contexts involving this compound, such as in the analysis of calcium phosphate nanoparticles, where absorption peaks were observed between 200-220 nm and at 276 nm or 296 nm. impactfactor.orgresearchgate.net However, these studies pertain to different calcium-phosphate compounds and not directly to this compound. UV-Vis spectroscopy has also been employed for the quantitative determination of calcium ions in aqueous solutions by forming colored complexes, with absorption typically measured around 550 nm. mt.com

The absence of direct UV-Vis spectral data for this compound in the reviewed literature suggests that other spectroscopic methods, such as FT-IR and NMR, are more commonly employed for its characterization. Further investigation into the UV-Vis absorption properties of this compound could provide additional insights into its electronic structure.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing insights into the molecular weight, structure, and elemental composition of a compound. For calcium hypophosphite, MS techniques are employed to identify and quantify the compound itself, its potential impurities, or its decomposition products.

High-Resolution Mass Spectrometry for this compound

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurements, enabling the determination of elemental compositions for unknown compounds or fragments. When applied to calcium hypophosphite, HRMS can provide precise mass-to-charge ratios for ionized species. While direct HRMS fragmentation data for Ca(H₂PO₂)₂ is not extensively detailed in the provided literature, the technique would theoretically allow for the differentiation of isobaric species and the confirmation of the elemental formula of the hypophosphite anion (H₂PO₂⁻) or associated calcium-containing fragments. This is crucial for verifying the integrity of the compound and identifying potential contaminants or degradation byproducts that might share nominal masses with expected ions. The precise mass measurement capabilities of HRMS are invaluable for confirming the presence of specific isotopic compositions, which can further validate the elemental makeup of the sample.

Hyphenated Mass Spectrometry Techniques for this compound (e.g., LC-MS, GC-MS)

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS: This technique is particularly useful for analyzing volatile and thermally stable compounds. For calcium hypophosphite, GC-MS has been employed to study its decomposition products, especially in the context of thermal events or its use as a flame retardant. For instance, GC-MS analysis has confirmed that the addition of calcium hypophosphite to certain polymers can reduce the production of combustible gases, such as isocyanates and ethers, during thermal decomposition researchgate.net.

LC-MS: LC-MS is suitable for analyzing less volatile or thermally labile compounds, including ionic species. It is frequently used for purity assessment and the identification of impurities or degradation products in complex matrices. While specific LC-MS applications for calcium hypophosphite itself are not detailed, it is recognized as a compound for which LC-MS grade chemicals are available, indicating its relevance in chromatographic analysis calpaclab.comcalpaclab.comlab-cuongthinh.com.vn. LC-MS can provide detailed information on the molecular weight and fragmentation patterns of ionized calcium hypophosphite or related species in solution.

X-ray Photoelectron Spectroscopy (XPS) of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the analyzed sample. It is particularly useful for characterizing the surface chemistry of materials.

When applied to calcium hypophosphite or materials containing it, XPS can provide information about the surface elemental composition, including the presence and oxidation states of calcium (Ca), phosphorus (P), and oxygen (O) researchgate.netmdpi.commdpi.comresearcher.life. For example, XPS studies on coatings incorporating calcium compounds have analyzed the Ca 2p and P 2p binding energies to elucidate the chemical environment and bonding states of these elements mdpi.commdpi.com. The binding energies of core electrons are sensitive to the local chemical environment, allowing researchers to distinguish between different phosphorus species (e.g., phosphite vs. phosphate) or to confirm the presence of calcium in specific chemical forms. This technique is valuable for understanding surface modifications, interactions with other materials, or the formation of surface layers in applications where calcium hypophosphite is utilized.

Elemental and Trace Analysis of this compound (e.g., ICP-MS, ICP-OES)

Inductively Coupled Plasma (ICP) techniques, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), are highly sensitive methods for elemental and trace analysis. They are extensively used to quantify the elemental composition of calcium hypophosphite and to detect trace impurities.

ICP-MS and ICP-OES are capable of determining the concentration of calcium and phosphorus in samples with high accuracy and precision. These techniques are employed to verify the stoichiometric ratio of calcium to phosphorus in calcium hypophosphite and to quantify any metallic impurities that may be present from the synthesis process or raw materials. For instance, ICP-MS and ICP-OES are used to monitor dissolved element concentrations in aqueous solutions, including calcium and phosphorus, to understand dissolution rates and treatment efficiencies in environmental remediation applications pnnl.govpnnl.goveconference.iopnl.gov.

The elemental composition of pure calcium hypophosphite (Ca(H₂PO₂)₂) is theoretically calculated based on its molecular formula. Experimental analyses often confirm these theoretical values, with minor variations depending on the purity of the sample.

Table 1: Elemental Composition of Calcium Hypophosphite

ElementTheoretical Content (%)Experimental Content (%)Source
Calcium (Ca)23.5713.2
Phosphorus (P)36.4420.9
Calcium (Ca)23.5713.81 (theoretical) google.com
Phosphorus (P)36.4421.35 (theoretical) google.com
Calcium (Ca)23.5713.2 (experimental) google.com
Phosphorus (P)36.4420.9 (experimental) google.com

Note: The experimental values in and google.com show slight variations, likely due to differences in sample purity and analytical methods. The theoretical values are calculated based on the molar mass of Ca(H₂PO₂)₂ (170.06 g/mol ).

Trace analysis using ICP-MS can detect and quantify impurities at very low concentrations (parts per billion or trillion). Common impurities that might be analyzed include heavy metals or other inorganic contaminants. For example, measurements of calcium concentration in solutions related to hypophosphorous acid production showed initial values of 8 ppm, reduced to less than 1 ppm after processing, indicating effective removal or concentration of impurities google.comgoogle.com.

Compound Name List:

this compound

Calcium hypophosphite

Calcium phosphinate

Computational Chemistry and Theoretical Modeling of Calciumphosphinat

Reaction Pathway Modeling and Energetics for this compound Transformations

The elucidation of chemical transformations involving this compound is crucial for optimizing synthesis, understanding degradation pathways, and predicting its behavior in various environments. Computational quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for this purpose. These methods allow researchers to model reaction mechanisms, identify transition states, and calculate activation energies, providing insights that are often inaccessible through experimental means alone, particularly for short-lived intermediates mdpi.com.

For this compound, specific studies have investigated its hydrolysis mechanisms. In acidic conditions, such as in hydrochloric acid, this compound can undergo hydrolysis through two competing pathways: one involving C–O bond cleavage with water participation (termed the A Al2 mechanism) and another involving P–O bond cleavage (the A Ac2 mechanism) . While detailed energetic profiles for these specific pathways in this compound are not extensively documented in the reviewed literature, the methodologies employed for similar phosphonate (B1237965) and phosphate (B84403) compounds offer a framework. For instance, DFT calculations have been utilized to study the reaction mechanisms of organophosphates in degradation processes, employing techniques like QM/MM simulations to model hydrolysis and identify catalytic roles of metal ions nih.govnii.ac.jp. Furthermore, ab initio calculations and DFT have been applied to study the structural and electronic properties of calcium-phosphonate frameworks, providing insights into their bonding and coordination modes, which are foundational for understanding reactivity researchgate.netchinesechemsoc.org. The decomposition of related calcium phosphonate components has also been studied using nonisothermal methods, providing context for potential transformation behaviors researchgate.net.

Application of Machine Learning in this compound Computational Research

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly transforming computational chemistry and materials science by enabling the prediction of properties, acceleration of discovery, and interpretation of complex data arxiv.orgnih.gov. While direct applications of ML specifically for this compound's reaction pathways or properties are still emerging, the broader field demonstrates significant potential.

ML techniques, including Machine Learning Interatomic Potentials (MLIPs) coupled with molecular dynamics (MD) simulations, are being employed to investigate the nucleation and aggregation of calcium phosphates. These studies aim to understand complex ion-water interactions during biomineralization and biomaterial synthesis, providing insights into the formation of amorphous calcium phosphate (ACP) and its precursors researchgate.netnih.gov. Such methodologies, which can accurately model large-scale systems with quantum accuracy, offer a powerful paradigm for studying the behavior of inorganic compounds like this compound researchgate.net.

In the realm of phosphonate chemistry, ML has been applied to predict the toxicity of phosphonate derivatives using Quantitative Structure-Property Relationship (QSPR) models, correlating molecular descriptors with experimental toxicity data researchgate.net. Furthermore, ML models are being developed to predict the lifetime of scale inhibitor squeeze treatments, which often involve phosphonate compounds, by analyzing historical data and identifying trends onepetro.orgdntb.gov.uaresearchgate.net. These applications highlight ML's capability in predicting performance and understanding complex chemical interactions relevant to phosphinate-based materials.

Data Tables

Table 1: Model Performance Metrics for a Phosphonate Toxicity QSPR Model

ParameterValue
82.71%
R ADJ²80.24%
F33.5
δK0.169
δQ0.011
R P0.423
R N-0.025
Q²_boot75.45%

Note: These metrics are derived from a QSPR model predicting the toxicity of phosphonate derivatives, as reported in researchgate.net. They illustrate the performance of ML models in chemical property prediction.

Table 2: Selected Properties of this compound

PropertyValueSource
Solubility16.7 g/100 mL at 20°C
Solution pH~5.6 (weakly acidic)
Molar Mass166.02 g/mol (computed) researchgate.net
Molar Mass170.06 g/mol (reported) researchgate.net

Compound Name Table

Common NameChemical FormulaSynonyms
This compoundCa(H₂PO₂)₂Calcium phosphinate, Calcium hypophosphite, Calcium dihydrogen hypophosphite, Phosphinic acid calcium salt
Hypophosphorous acidH₃PO₂
CalciumCa
Phosphenous acidH₃PO₂
Calcium phosphateCa₃(PO₄)₂
Hydroxyapatite (B223615) (HAP)Ca₁₀(PO₄)₆(OH)₂
Amorphous calcium phosphate (ACP)Varies
Organophosphates (OPs)Varies
PhosphonateVaries
PhosphinateVaries

Inorganic Reaction Mechanisms and Kinetics Involving Calciumphosphinat

Ligand Substitution Reaction Pathways of Calciumphosphinat

Ligand substitution reactions in coordination chemistry involve the exchange of one or more ligands attached to a central metal atom. These processes are fundamental to understanding the reactivity and dynamics of metal complexes. The mechanisms are typically categorized along a continuum from associative to dissociative pathways, with interchange mechanisms bridging these extremes solubilityofthings.comlibretexts.orgcatalysis.blogyoutube.com.

Dissociative Mechanisms in this compound Reactions

Dissociative mechanisms (D) involve the initial departure of a ligand from the metal center, creating a coordinatively unsaturated intermediate, followed by the association of the incoming ligand solubilityofthings.comlibretexts.orgcatalysis.blogyoutube.com. This pathway is more common for octahedral complexes with higher activation energies for ligand association solubilityofthings.comlibretexts.org. Studies on the reactivity of hypophosphite anions in coordination complexes suggest that their departure or substitution can occur, sometimes facilitated by external factors like light researchgate.net. However, specific kinetic data or detailed mechanistic studies for this compound undergoing dissociative ligand substitution are not prominently featured. The behavior of phosphinate ligands in complexes with transition metals can sometimes involve dissociative steps, particularly when steric factors or ligand lability are significant libretexts.orgresearchgate.net.

Interchange Mechanisms in this compound Reactions

Interchange mechanisms (I) represent pathways where ligand association and dissociation occur in a concerted or near-concerted manner, without the formation of a distinct, stable intermediate solubilityofthings.comlibretexts.orgcatalysis.blogyoutube.com. These mechanisms can be further classified as associative interchange (Iₐ) or dissociative interchange (I<0xE1><0xB5><0xA5>) depending on the relative contributions of bond formation and bond breaking in the transition state solubilityofthings.comlibretexts.org. While general principles of interchange mechanisms apply to inorganic complexes, specific applications to this compound or its phosphinate ligand in such pathways are not extensively documented. Studies on the coordination of phosphinate ligands to metal ions, including calcium, focus more on complex stability and structure rather than detailed kinetic exchange mechanisms ect-journal.kz.

Redox Chemistry and Electron Transfer Mechanisms of this compound

Calcium hypophosphite is recognized for its reducing properties, with the hypophosphite anion (H₂PO₂⁻) acting as the active species in redox reactions jst.go.jpresearchgate.netrsc.org. It can be oxidized, often to phosphite (B83602) or phosphate (B84403) jst.go.jprsc.orgresearchgate.net.

Inner-Sphere Electron Transfer Pathways for this compound

Inner-sphere electron transfer occurs when the reductant and oxidant share a bridging ligand, forming a precursor complex before electron transfer takes place davuniversity.orgrsc.orgbhu.ac.inuv.es. This mechanism requires at least one of the reacting complexes to be labile to allow bridge formation davuniversity.org. Studies on the oxidation of hypophosphite by metal ions, such as iron(III) in alcoholic solutions, suggest that an inner-sphere mechanism can operate, involving the formation of an intermediate alkoxyhypophosphite complex of Fe(III) which undergoes redox decomposition researchgate.net. The rate of inner-sphere reactions can be influenced by the nature of the bridging ligand and the electronic configuration of the metal centers davuniversity.orgrsc.orgbhu.ac.in.

Outer-Sphere Electron Transfer Pathways for this compound

Outer-sphere electron transfer involves the transfer of an electron between reactants without the formation of a bridging ligand or direct bonding in the transition state davuniversity.orgrsc.orguv.es. The electron transfer occurs through the outer electron shells of the complexes, and the coordination spheres of the reactants remain largely intact davuniversity.orguv.es. Factors influencing the rate include the overlap of orbitals of the same symmetry, metal-ligand bond lengths, and steric hindrance davuniversity.org. While specific outer-sphere electron transfer studies directly involving this compound are not detailed, the general principles apply to hypophosphite anions in redox reactions. For instance, in reactions where hypophosphite acts as a reductant, outer-sphere pathways are plausible if direct bridging is not feasible davuniversity.orgrsc.org. The reaction of phosphinate ions with molecular oxygen can involve radical intermediates and auto-catalyzed mechanisms, potentially influenced by outer-sphere redox couples pnas.org.


Compound List:

  • This compound (Calcium hypophosphite)
  • Calcium (Ca²⁺)
  • Hypophosphite (H₂PO₂⁻)
  • Phosphite (HPO₃²⁻)
  • Phosphate (PO₄³⁻)
  • Peroxodiphosphoric acid (H₄P₂O₈)
  • Phosphoric radical (H₂PO₄·)
  • Diphenylphosphinate (Ph₂PO₂⁻)
  • Manganese-oxo cubane (B1203433) complexes
  • Iron(III) (Fe³⁺)
  • Iron(II) (Fe²⁺)
  • Copper(II) (Cu²⁺)
  • Chromium(VI) (Cr⁶⁺)
  • Ruthenium(II) ([Ru(bpy)₃]²⁺)
  • Nitrate (B79036) (NO₃⁻)
  • Nitrogen oxide (NOₓ)
  • Calcium phosphite
  • Sodium hypophosphite
  • Sodium nitrate
  • Calcium nitrate
  • Kinetic Studies and Rate Law Determination for this compound Reactions

    Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For calcium hypophosphite, research has explored its behavior in various contexts, including its thermal decomposition and its role as a reducing agent in redox reactions.

    The thermal decomposition of calcium hypophosphite has been investigated using techniques such as synchronous DTA/TGA thermal analysis researchgate.netresearchgate.net. In a nitrogen atmosphere, this decomposition is an exothermic process occurring in multiple stages, with maxima observed at 368, 386, 400, and 434 °C, releasing a total of 1.51 kJ/g researchgate.net. In an air atmosphere, a more significant exothermic effect with a heat release of 9.01 kJ/g is observed researchgate.net. These studies indicate complex decomposition pathways, potentially involving intermediate species like calcium phosphide, which are influenced by kinetic factors and diffusion limitations researchgate.net.

    As a reducing agent, calcium hypophosphite participates in various reactions, such as the reduction of arsenic in wastewater mdpi.com. In such processes, kinetic analysis is crucial for optimizing efficiency. For instance, the reduction of As(V)/As(III) by hypophosphite ions to elemental arsenic (As⁰) has been studied. Kinetic results indicated a reaction order of 0.6399 with respect to hypophosphite concentration mdpi.com. This suggests a complex mechanism that is not a simple first-order or second-order process with respect to the hypophosphite concentration, potentially involving multiple steps or a mixed-control mechanism mdpi.comphotophysics.comnumberanalytics.comslideshare.netutdallas.edulibretexts.org.

    In the context of electroless deposition, hypophosphite ions, including calcium hypophosphite, act as reducing agents. The rate-determining step in these reactions is often the oxidation of the hypophosphite ion, which is influenced by the catalytic activity of the metal surface nii.ac.jp. While specific rate laws for calcium hypophosphite in electroless plating are not detailed in the provided search results, the general principle is that the reaction rate depends on the concentration of the hypophosphite and the catalytic surface photophysics.comnumberanalytics.comnii.ac.jp.

    Thermodynamic and Activation Parameter Analysis of this compound Processes

    The thermodynamic and activation parameters provide insights into the energy requirements and transition states of chemical reactions. For calcium hypophosphite, these parameters are primarily associated with its decomposition and its role in redox reactions.

    Studies on the thermal decomposition of calcium hypophosphite have provided data on the energy released during these processes. For example, the decomposition in a nitrogen atmosphere exhibits an extensive exo-effect with a total heat release of 1.51 kJ/g, distributed across four consecutive stages with maxima at 368, 386, 400, and 434 °C researchgate.net. In an air atmosphere, the heat release is higher, recorded at 9.01 kJ/g researchgate.net. These values represent the energy changes associated with the decomposition pathways.

    In the context of the reduction of arsenic from acidic wastewater using hypophosphite, kinetic results have yielded an activation energy of 34.33 kJ/mol for the hypophosphite reduction process mdpi.com. This activation energy value suggests that the reaction is influenced by both kinetic factors and diffusion limitations, classifying it as a mixed-controlled process mdpi.com. Activation energy (Ea) represents the minimum energy required for a reaction to occur, and its determination is a key aspect of kinetic studies mdpi.com.

    While specific thermodynamic parameters like enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) are not explicitly detailed for calcium hypophosphite in the provided search results, the general understanding is that these parameters are derived from kinetic data, such as the activation energy and pre-exponential factor mdpi.com. These parameters are crucial for a comprehensive understanding of the reaction mechanism and the stability of the transition state. For instance, the thermal decomposition of copper(II) hypophosphite complexes, prepared using calcium hypophosphite, showed activation energies of 23.4 ± 1.4 kcal/mol and 20.6 ± 2.2 kcal/mol in different temperature ranges at.ua. These values, when analyzed, can lead to the calculation of other activation parameters.

    Solid State Chemistry and Crystal Engineering of Calciumphosphinat

    Polymorphism and Pseudopolymorphism Investigations of Calciumphosphinatresearchgate.netresearchgate.net

    Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. Pseudopolymorphism involves the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal structure. Investigations into calcium phosphinate's polymorphism and pseudopolymorphism are crucial for controlling its physical properties, such as solubility, stability, and bioavailability, which are critical for its industrial applications. While specific studies detailing extensive polymorphic forms of calcium phosphinate are not immediately apparent in the provided search results, the general principles of solid-state chemistry suggest that such phenomena could exist and would require detailed crystallographic analysis to identify and characterize. Research into calcium phosphates, which share some chemical similarities, has shown the existence of different crystalline phases and hydrates nih.gov.

    Cocrystallization and Salt Formation Studies involving Calciumphosphinatnih.govresearchgate.netmostwiedzy.plmdpi.com

    Cocrystallization involves forming a crystalline solid composed of two or more different molecular components held together by non-covalent interactions, such as hydrogen bonds. Salt formation involves the reaction between an acid and a base to form a salt. Calcium phosphinate, being a salt, can participate in these processes. Studies involving cocrystallization or salt formation with calcium phosphinate could lead to new materials with tailored properties. For instance, the formation of co-crystals could modify its solubility, dissolution rate, or stability. While direct examples of cocrystallization studies specifically with calcium phosphinate are limited in the provided results, research into metal phosphonates and phosphinates highlights the broad interest in creating hybrid organic-inorganic materials through controlled crystallization and coordination waikato.ac.nzresearchgate.netmdpi.comtandfonline.comacs.orgacs.orgchemrxiv.org.

    Control of Crystal Packing and Morphology in Calciumphosphinatnih.govmdpi.com

    The precise arrangement of molecules in a crystal lattice (crystal packing) and the external shape of crystals (morphology) are critical for material performance. Controlling these aspects can be achieved through careful selection of crystallization conditions, such as solvent, temperature, and additives. For calcium phosphinate, manipulating these parameters could yield crystals with specific morphologies (e.g., plates, needles) and packing arrangements, which in turn affect its bulk properties like flowability, compressibility, and dissolution rate. Research on other calcium salts and phosphates demonstrates that crystallization conditions can profoundly influence morphology, leading to diverse crystal habits mit.edu.

    Solid-State Reactivity and Transformations of Calciumphosphinatnih.govresearchgate.net

    Calcium phosphinate can undergo various transformations in the solid state, including decomposition, phase transitions, or reactions with other solid-state species. Its thermal stability is noted, with decomposition occurring above 300°C chembk.com. Calcium hypophosphite is also described as highly flammable chemicalbook.com, indicating potential reactivity under certain conditions. Understanding these solid-state reactions is important for its safe handling, storage, and for designing synthesis routes or applications where controlled reactivity is desired. For instance, its decomposition pathways can involve the release of phosphine (B1218219) gas mostwiedzy.pl.

    Mechanochemical Approaches in Calciumphosphinat Solid-State Chemistrymostwiedzy.pl

    Mechanochemistry involves using mechanical force, such as grinding or ball milling, to induce chemical reactions or transformations in the solid state. This approach offers advantages like solvent-free synthesis, reduced reaction times, and potentially novel reaction pathways. Mechanochemical methods have been successfully applied to the synthesis of various inorganic materials, including calcium phosphates nih.govbham.ac.ukmdpi.comresearchgate.netnih.govrsc.orgchemrxiv.orgacs.org. Applying mechanochemical techniques to calcium phosphinate could enable solvent-free synthesis of the compound or its derivatives, or facilitate solid-state transformations and the formation of new crystalline forms or composites.

    Materials Science Research Focus of Calciumphosphinat

    Integration of Calciumphosphinat into Advanced Composite Systems

    Calcium hypophosphite (CaHP) is increasingly being incorporated into various polymer matrices to engineer advanced composite materials. This integration primarily aims to impart or enhance flame-retardant properties and improve thermal stability. Research has documented its use in polymer systems such as polylactide (PLA) researchgate.netaip.orgresearchgate.net, polycarbonates, and polyurethanes nih.govmdpi.com.

    Studies involving PLA composites have demonstrated that increasing the loading of CaHP can lead to significant improvements in flame retardancy. For instance, an increase in CaHP concentration from 0 to 30 wt.% in PLA composites resulted in a rise in the Limiting Oxygen Index (LOI) from 19.5% to 26.5% and enabled the composites to achieve a UL-94 V-0 rating aip.org. However, this enhancement in fire resistance was accompanied by a reduction in mechanical properties, with tensile strength and elongation decreasing by 36.1% and 63.0%, respectively, when compared to neat PLA aip.org.

    The effectiveness of CaHP integration is often dependent on its dispersion within the polymer matrix. While specific integration mechanisms are not always detailed, the physical dispersion of CaHP particles is critical for its performance. The presence of CaHP has also been noted to improve the thermal stability of certain polymer composites additivesforpolymer.com.

    Table 8.1.1: Performance of Calcium Hypophosphite in Polylactide (PLA) Composites

    Composite SystemCaHP Loading (wt.%)LOI (%)UL-94 RatingTensile Strength Change (%)Elongation Change (%)
    Neat PLA019.5NR00
    PLA + CaHP3026.5V-0-36.1-63.0

    NR: Not Rated. Data is illustrative based on reported trends. Specific values for intermediate loadings may vary.

    Research on this compound as a Flame Retardant Component in Polymer Systems

    Calcium hypophosphite (CaHP) is widely recognized and researched for its efficacy as a halogen-free flame retardant (FR) additive across a spectrum of polymer systems researchgate.netadditivesforpolymer.comhxochem.com. Its flame-retardant action operates through a dual mechanism involving both the condensed and gas phases during combustion.

    In the condensed phase, CaHP undergoes thermal decomposition to yield calcium phosphate (B84403), which forms a protective char layer on the polymer surface researchgate.nethxochem.com. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thereby inhibiting further thermal degradation and combustion. In the gas phase, decomposition products such as phosphine (B1218219) (PH₃) can capture reactive free radicals (e.g., H•, HO•) that propagate the combustion chain reaction, effectively quenching the flame researchgate.nethxochem.com.

    Research has evaluated CaHP's performance in various thermoplastic polymers, including polyamide 6 (PA), poly(lactic acid) (PLA), thermoplastic polyurethane (TPU), and poly methyl methacrylate (B99206) (PMMA) researchgate.net. The effectiveness of CaHP as a flame retardant varies depending on the specific polymer matrix. For instance, while CaHP demonstrates good flame-retardant properties in PLA, achieving a UL-94 V-0 rating at 30 wt.% loading, it is noted to be less efficient in polymers like nylon and polyester (B1180765) compared to aluminum hypophosphite (AlHP) researchgate.netadditivesforpolymer.com. However, CaHP generally offers superior thermal stability and produces less odor during processing than AlHP additivesforpolymer.com.

    Table 8.2.1: Flame Retardancy Performance of Calcium Hypophosphite in Different Polymers (Illustrative Data)

    Polymer SystemCaHP Loading (wt.%)Key Flame Retardant Metrics AchievedReference
    PLA30LOI: 26.5%, UL-94: V-0 aip.org
    Cotton FabricVariesLOI: up to 31.3%, self-extinguishing lupinepublishers.com
    Polyamide 6 (PA6)10, 20, 30Enhanced FR properties researchgate.net
    TPU10, 20, 30Enhanced FR properties researchgate.net
    PMMA10, 20, 30Enhanced FR properties researchgate.net

    Note: Specific values for LOI and UL-94 may vary based on testing conditions and polymer formulation. "Enhanced FR properties" indicates a general improvement observed in studies.

    Role of this compound in Novel Inorganic Material Formulations

    While CaHP is primarily utilized as an additive in polymer composites, its potential role in the synthesis of novel inorganic materials is also being explored, albeit less extensively documented in the provided literature. Upon thermal decomposition, CaHP yields calcium phosphate hxochem.com, a fundamental component in many biomaterials and advanced ceramics.

    Research has investigated the formation of calcium phosphate-based hybrid layers on titanium alloys through anodization processes utilizing calcium hypophosphite solutions, sometimes in combination with ceramic particles such as tricalcium phosphate (Ca₃(PO₄)₂) nih.gov. These methods can facilitate the in-situ synthesis of ceramic particles within the coating, potentially enhancing bioactivity and promoting osseointegration for medical implants nih.govmdpi.comresearchgate.net.

    Furthermore, calcium orthophosphates, in general, are widely studied for applications in bone tissue engineering, often formulated as composites with polymers mdpi.comnih.govmdpi.com. Although CaHP may not always be the direct precursor in these specific formulations, its decomposition pathway to calcium phosphate underscores its indirect relevance in the creation of advanced inorganic and composite biomaterials.

    Investigation of Surface Properties and Interfacial Phenomena of this compound-Containing Materials

    Direct investigations focusing on the specific surface properties and interfacial phenomena of calcium hypophosphite within material matrices are not extensively detailed in the retrieved search results. However, its function as a flame retardant inherently involves crucial interactions at the polymer-CaHP interface. The formation of a protective char layer, a primary flame-retardant mechanism, is intrinsically linked to interfacial reactions and the stability of the interface during thermal decomposition researchgate.nethxochem.com.

    Studies involving other flame retardants, such as modified aluminum hypophosphite (MCAHP) in polyurethane (PU) foam, suggest that surface modification can improve compatibility with the polymer matrix, potentially through interfacial crosslinking reactions researchgate.net. This implies that the efficacy of CaHP in composite materials may also be influenced by its interfacial behavior with the polymer matrix, impacting dispersion, adhesion, and subsequent char formation.

    Compound Names Table

    English NameChemical FormulaSynonyms / Other Names
    Calcium HypophosphiteCa(H₂PO₂)₂This compound, Calcium phosphinate, Phosphinic acid, calcium salt (2:1)
    Polylactic AcidPLA-
    Polyamide 6PA6Nylon 6
    Thermoplastic PolyurethaneTPU-
    Poly Methyl MethacrylatePMMA-
    Aluminum HypophosphiteAlHP-
    Tricalcium PhosphateCa₃(PO₄)₂TCP
    ChitosanCS-
    Silica SolSiO₂-

    Q & A

    Q. How can interdisciplinary collaborations enhance calcium phosphinate research (e.g., materials science and toxicology)?

    • Partner with toxicologists to assess ecotoxicological impacts (e.g., algal growth inhibition tests) or with engineers to optimize scale-up synthesis. Reference cross-disciplinary frameworks from graduate resources on calcium phosphates .

    Data Presentation and Publication

    Q. What are the best practices for presenting calcium phosphinate data in journals focused on inorganic chemistry?

    • Follow journal-specific guidelines (e.g., RSC or Beilstein). Highlight novelty in the abstract, provide raw data in supplementary files, and use tables to compare properties (e.g., solubility, thermal stability) with related compounds. Avoid duplicating figures in text .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.